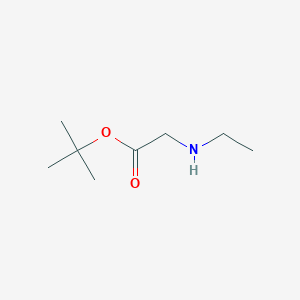

tert-Butyl 2-(ethylamino)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(ethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573183 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172317-17-8 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-(ethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of tert-Butyl 2-(ethylamino)acetate. Intended for use by researchers, scientists, and professionals in drug development, this document consolidates available data on its physical and chemical characteristics, safety information, and potential applications. Due to the limited availability of specific experimental data in the public domain, this guide also includes predicted spectroscopic information and a general synthetic protocol to support further research and application.

Core Chemical Properties

This compound, with the CAS number 172317-17-8, is a secondary amine and an ester derivative of glycine. Its chemical structure features a tert-butyl ester protecting group and an N-ethyl substituent.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 172317-17-8[1][2] |

| Molecular Formula | C8H17NO2[1] |

| Molecular Weight | 159.23 g/mol |

Physicochemical Data

Precise experimental data for the physical properties of this compound are not widely reported. The following table includes predicted values from reputable chemical databases.

| Property | Value |

| Boiling Point | 190.7 ± 23.0 °C (Predicted) |

| Density | 0.920 ± 0.06 g/cm³ (Predicted) |

| Melting Point | Not available |

| Solubility | Not available |

Synthesis and Experimental Protocols

General Synthetic Approach: N-Alkylation of tert-Butyl Glycinate

A common method for the synthesis of N-substituted amino acid esters is the reductive amination of the corresponding amino acid ester with an aldehyde or ketone, or the direct N-alkylation of the amino acid ester with an alkyl halide.

Proposed Reaction:

dot

Caption: General synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Schiff Base Formation: To a solution of tert-butyl glycinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethanal (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic and Reactivity Data

Specific experimental spectra for this compound are not currently available in public spectral databases. The following sections provide predicted spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| -CH₃ (ethyl) | ~1.1 | Triplet | 3H | a |

| -NH- | Variable (broad singlet) | 1H | b | |

| -CH₂- (ethyl) | ~2.6 | Quartet | 2H | c |

| -CH₂- (acetate) | ~3.3 | Singlet | 2H | d |

| -C(CH₃)₃ | ~1.5 | Singlet | 9H | e |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbons | ||

| -C H₃ (ethyl) | ~15 | a |

| -C H₂- (ethyl) | ~45 | c |

| -C H₂- (acetate) | ~52 | d |

| -C (CH₃)₃ | ~81 | f |

| -C(C H₃)₃ | ~28 | e |

| -C =O | ~172 | g |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of the tert-butyl group, cleavage of the ester bond, and fragmentation of the ethylamino side chain.

dot

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=O Stretch (ester) | 1735 - 1750 |

| C-O Stretch (ester) | 1150 - 1250 |

| C-N Stretch | 1020 - 1250 |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its chemical structure, the following general safety precautions should be observed. Hazard and precautionary statements for similar compounds suggest it should be handled with care.

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.

-

Peptide Synthesis: As a derivative of glycine, it can be incorporated into peptide chains. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The N-ethyl group introduces a modification to the peptide backbone, which can influence the peptide's conformation and biological activity.

-

Peptidomimetics: The N-alkylation of the amino acid backbone is a common strategy in the design of peptidomimetics. This modification can enhance metabolic stability by preventing enzymatic degradation of the peptide bond.

-

Scaffold for Small Molecule Synthesis: The bifunctional nature of this compound (amine and ester) makes it a useful scaffold for the synthesis of more complex small molecules with potential therapeutic applications.

References

An In-depth Technical Guide to tert-Butyl 2-(ethylamino)acetate

CAS Number: 172317-17-8

This technical guide provides a comprehensive overview of tert-Butyl 2-(ethylamino)acetate, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis.

Chemical Properties and Data

This compound, also known as N-ethylglycine tert-butyl ester, is a secondary amine-containing ester. The presence of the tert-butyl ester group makes it a useful protected form of N-ethylglycine, which can be deprotected under acidic conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 172317-17-8 | [Internal Database] |

| Molecular Formula | C₈H₁₇NO₂ | [Internal Database] |

| Molecular Weight | 159.23 g/mol | [Internal Database] |

| Boiling Point | 190.7 ± 23.0 °C (Predicted) | [Internal Database] |

| Density | 0.920 ± 0.06 g/cm³ (Predicted) | [Internal Database] |

| pKa | 7.88 ± 0.30 (Predicted) | [Internal Database] |

| SMILES | CCNCC(=O)OC(C)(C)C | [Internal Database] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes. The two most common methods are the direct alkylation of ethylamine and reductive amination.

Synthesis via Alkylation

This method involves the nucleophilic substitution of a haloacetate, typically tert-butyl bromoacetate, with ethylamine. The reaction is generally carried out in a suitable solvent with a base to neutralize the hydrohalic acid formed during the reaction.

-

Reaction Setup: To a solution of ethylamine (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-butyl bromoacetate (1.0 equivalent) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis via Reductive Amination

Reductive amination offers an alternative route, starting from a glyoxylic acid equivalent and ethylamine. The intermediate imine is formed in situ and subsequently reduced to the secondary amine.

-

Imine Formation: In a reaction vessel, dissolve glyoxylic acid (1.0 equivalent) and ethylamine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Purification: Dry the combined organic extracts over a drying agent, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired product.

-

Esterification (if starting from glyoxylic acid): The resulting N-ethylglycine would then be esterified using a standard procedure, for example, by reacting with tert-butanol in the presence of a strong acid catalyst. A more direct approach would involve a three-component reaction between glyoxylic acid, ethylamine, and isobutylene under acidic conditions, though this is a more advanced and less common procedure.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science.

Building Block in Drug Discovery

The secondary amine and the protected carboxylic acid functionalities make this molecule a versatile scaffold. The ethyl group can provide desirable lipophilic characteristics, while the secondary amine is a common feature in many biologically active compounds. The tert-butyl ester allows for the selective deprotection and subsequent modification of the carboxylic acid group, enabling its use in the construction of diverse molecular libraries for drug screening.

Role in Peptide Chemistry

The tert-butyl group is a widely used protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS). While this compound is not a standard amino acid, its structure as a protected N-alkylated glycine makes it a valuable building block for the synthesis of peptidomimetics and peptide-based drugs. N-alkylation of peptides can improve their metabolic stability and cell permeability.

The general workflow for incorporating such a building block in Fmoc-based SPPS is outlined below.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS No. 172317-17-8) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and peptidomimetics. The synthetic routes of alkylation and reductive amination provide accessible means to this compound. Its utility as a protected N-ethylglycine building block makes it a key component in the toolbox of medicinal and synthetic chemists.

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(ethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-Butyl 2-(ethylamino)acetate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: N-Alkylation

The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of ethylamine with tert-butyl bromoacetate . This reaction proceeds via a classic SN2 nucleophilic substitution mechanism, where the nucleophilic ethylamine attacks the electrophilic carbon of the carbon-bromine bond in tert-butyl bromoacetate.

This pathway is favored for its straightforward execution and the commercial availability of the starting materials. The general reaction scheme is presented below:

Caption: N-alkylation of ethylamine with tert-butyl bromoacetate.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the starting material, tert-butyl bromoacetate, and the target compound, this compound.

Synthesis of tert-Butyl Bromoacetate

A common method for the preparation of tert-butyl bromoacetate involves the esterification of bromoacetic acid with tert-butyl acetate using a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: A reactor equipped with a stirrer and temperature control is charged with bromoacetic acid and tert-butyl acetate, typically in a weight ratio of 4:1 to 1:1.

-

Dissolution: The mixture is heated to 40-55°C to ensure complete dissolution of the bromoacetic acid in the tert-butyl acetate.

-

Catalysis: The resulting solution is passed through a reactor containing a strong acid ion-exchange resin.

-

Reaction Conditions: The reaction is maintained at a controlled temperature of 30-45°C for 2 to 6 hours.

-

Work-up and Purification: The reaction mixture is then subjected to fractional distillation to separate the desired tert-butyl bromoacetate from unreacted starting materials and byproducts.

Synthesis of this compound

The following protocol is adapted from established procedures for the N-alkylation of amines with tert-butyl bromoacetate.[1]

Experimental Protocol:

-

Reaction Setup: A four-necked, round-bottomed flask is fitted with a mechanical stirrer, a condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing addition funnel.

-

Reagent Charging: The flask is charged with ethylamine and a suitable solvent such as dimethylacetamide. A base, such as sodium acetate trihydrate, is added to neutralize the hydrobromic acid formed during the reaction.

-

Initial Stirring: The heterogeneous mixture is stirred for approximately 30 minutes.

-

Addition of Alkylating Agent: A solution of tert-butyl bromoacetate in dimethylacetamide is added dropwise via the addition funnel over 30 minutes. The rate of addition is controlled to maintain the reaction temperature between 20-25°C.

-

Reaction: After the addition is complete, the mixture is stirred for an extended period, typically around 60 hours, to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is diluted with diethyl ether and cooled to -10 to -15°C. The precipitated solids are collected by filtration and washed with cold dimethylacetamide and then cold diethyl ether.

-

Extraction: The crude product is dissolved in a suitable organic solvent like chloroform and washed sequentially with water and a saturated aqueous sodium bromide solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product can be further purified by crystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the N-alkylation reaction, based on analogous procedures. Actual yields for the reaction of ethylamine with tert-butyl bromoacetate may vary depending on the specific conditions and scale.

| Parameter | Value | Reference |

| Yield of tert-Butyl Bromoacetate | >80% | [2] |

| Purity of tert-Butyl Bromoacetate | >99% | [2] |

| Yield of N-Alkylated Product | 65-80% | [1] |

| Reaction Time (N-Alkylation) | 60 hours | [1] |

| Reaction Temperature (N-Alkylation) | 20-25°C | [1] |

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Experimental workflow for synthesis and purification.

Alternative Synthesis Pathway: Reductive Amination

An alternative, though less commonly documented, approach for the synthesis of this compound is the reductive amination of tert-butyl glyoxylate with ethylamine . This two-step, one-pot reaction involves the initial formation of an imine intermediate from the reaction of the glyoxylate with ethylamine, followed by in-situ reduction to the desired secondary amine.

References

In-Depth Technical Guide: tert-Butyl 2-(ethylamino)acetate

This technical guide provides a comprehensive overview of tert-Butyl 2-(ethylamino)acetate, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a representative synthetic protocol and analytical methodologies, and discusses its potential applications in the pharmaceutical industry.

Core Compound Data

This compound is a secondary amine and an ester. Its key quantitative properties are summarized below for easy reference.

| Property | Value |

| Molecular Weight | 159.23 g/mol |

| Molecular Formula | C₈H₁₇NO₂ |

| CAS Number | 172317-17-8 |

| Physical Form | Liquid |

| Boiling Point | 190.7 ± 23.0 °C at 760 mmHg |

| Flash Point | 69.2 ± 22.6 °C |

| IUPAC Name | This compound |

| InChI Key | WRMGKVKXBGFCTJ-UHFFFAOYSA-N |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from standard methods for the N-alkylation of amino acid esters. A common and effective method is the reaction of a primary amine with a haloacetate ester.

Representative Synthesis: N-alkylation of Ethylamine with tert-Butyl Bromoacetate

This protocol describes a plausible and scalable method for the synthesis of this compound.

Materials:

-

Ethylamine (solution in a suitable solvent, e.g., THF or as a neat liquid)

-

tert-Butyl bromoacetate

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate for extraction

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like THF.

-

Addition of Alkylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add tert-butyl bromoacetate (1.0 equivalent) dropwise over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

A singlet for the methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

A singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

A broad singlet for the amine proton (-NH-).

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule.

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the methylene carbon adjacent to the carbonyl group.

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

A signal for the carbonyl carbon of the ester.

-

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be a suitable technique for the analysis of this volatile compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve:

-

Loss of a tert-butyl radical (•C(CH₃)₃) leading to a fragment at m/z 102.

-

Loss of the tert-butoxy group (•O-C(CH₃)₃) resulting in a fragment at m/z 86.

-

Alpha-cleavage adjacent to the nitrogen atom.

-

Rearrangement reactions, such as the McLafferty rearrangement, are also possible.

Chromatography:

-

Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) would be an effective method for assessing the purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC could also be used, particularly with a suitable derivatizing agent for UV detection, or with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Applications in Drug Development

There is limited publicly available information on the specific use of this compound in drug development. However, its structure as a functionalized amino acid ester suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Potential Roles:

-

Peptidomimetic Synthesis: The N-ethylglycine moiety can be incorporated into peptide-like structures to improve their metabolic stability and pharmacokinetic properties. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. A related compound, 2-[(tert-Butyl)amino]acetyl chloride hydrochloride, is noted for its use in synthesizing peptidomimetics, suggesting a similar role for this compound.[1]

-

Scaffold for Combinatorial Chemistry: Its simple structure with reactive sites (the secondary amine) makes it a suitable starting material for the creation of libraries of compounds for high-throughput screening.

Signaling Pathways

Currently, there is no available information in the scientific literature linking this compound to any specific biological signaling pathways. Its biological activity would be dependent on the larger molecular structure into which it is incorporated.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to tert-Butyl 2-(ethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(ethylamino)acetate, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications in research and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also known by other names such as N-ethylglycine tert-butyl ester.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 172317-17-8 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Boiling Point | 190.7 ± 23.0 °C at 760 mmHg |

| Physical Form | Liquid |

| Purity | Typically ≥95% |

| Storage Temperature | 4°C |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the direct N-alkylation of ethylamine with tert-butyl bromoacetate. This reaction is a nucleophilic substitution where the amino group of ethylamine attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide ion.

This protocol is based on general procedures for the alkylation of amines with α-halo esters.

Materials and Reagents:

-

Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a condensed gas)

-

tert-Butyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., triethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

-

Diethyl ether or ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Reagents: Add anhydrous acetonitrile as the solvent. To this suspension, add ethylamine (1.2 equivalents).

-

Addition of Alkylating Agent: Slowly add tert-butyl bromoacetate (1.0 equivalent) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Applications in Research and Drug Development

N-alkylated amino acid esters, such as this compound, are versatile intermediates in organic synthesis, particularly in the field of medicinal chemistry. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

Key Applications:

-

Peptidomimetic Synthesis: The incorporation of N-alkylated amino acids into peptide chains can enhance their metabolic stability and conformational properties.

-

Building Block for Heterocyclic Synthesis: The amino and ester functionalities can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are common motifs in drug molecules.

-

Combinatorial Chemistry: As a bifunctional molecule, it can be used in the parallel synthesis of compound libraries for high-throughput screening.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound via N-alkylation.

Caption: Synthetic workflow for this compound.

The Gatekeeper of Peptide Integrity: A Technical Guide to the Tert-Butyl Ester Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions can compromise the integrity of the final peptide, leading to impurities and reduced yields. Protecting groups are the unsung heroes in this process, temporarily masking reactive functional groups to ensure the desired peptide bond formation. Among these, the tert-butyl (tBu) ester stands out as a workhorse, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyl ester, its application, associated challenges, and the experimental protocols essential for its successful implementation.

The Core Principle: Orthogonality in Fmoc/tBu Peptide Synthesis

The success of modern peptide synthesis hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[1] The Fmoc/tBu strategy exemplifies this principle. The Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are masked with acid-labile protecting groups, predominantly tert-butyl derivatives.[1]

The tert-butyl ester is the protecting group of choice for the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the hydroxyl side chains of serine (Ser), threonine (Thr), and tyrosine (Tyr).[1] This strategic protection prevents these reactive side chains from interfering with the peptide bond formation during the coupling steps.[2]

The synthesis proceeds in a cyclical manner:

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed with a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1] The tert-butyl ester protecting groups on the side chains remain stable under these basic conditions.[1]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.

-

Washing: Excess reagents and by-products are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all the acid-labile side-chain protecting groups, including the tert-butyl esters, are removed simultaneously in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

Introduction of the Tert-Butyl Ester Protecting Group

The tert-butyl ester is typically introduced to the amino acid side chain prior to its use in peptide synthesis. The most common method involves the acid-catalyzed reaction of the carboxylic acid with isobutylene or tert-butanol.[3][4] This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.

Experimental Protocol: Synthesis of Fmoc-Asp(OtBu)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-Asp(OtBu)-OH, a key building block in peptide synthesis.[5]

Materials:

-

L-Aspartic acid

-

Isobutylene or tert-butyl acetate

-

Perchloric acid or anhydrous p-toluenesulfonic acid (catalyst)

-

Dichloromethane (DCM)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Hexane

Procedure:

-

Esterification:

-

Suspend L-aspartic acid in dichloromethane.

-

Under acidic catalysis (e.g., perchloric acid or p-toluenesulfonic acid), bubble isobutylene gas through the suspension or add tert-butyl acetate.[6]

-

Stir the reaction at a controlled temperature (e.g., -10 to 20°C) for 36-72 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product. This step often yields a mixture of mono- and di-esters which may require further separation.[6]

-

-

Fmoc Protection:

-

Dissolve the aspartic acid-β-tert-butyl ester in a suitable solvent (e.g., a mixture of water and acetone).

-

Add Fmoc-OSu and a base (e.g., sodium bicarbonate) to the solution to maintain a pH of 8-9.[6]

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the Fmoc-Asp(OtBu)-OH with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to obtain pure Fmoc-Asp(OtBu)-OH.[5]

-

The Critical Step: Deprotection of Tert-Butyl Esters

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For tert-butyl esters, this is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).[1]

The Challenge of the Tert-Butyl Cation

The acid-catalyzed cleavage of the tert-butyl ester generates a highly reactive tert-butyl cation.[7] This electrophilic species can react with nucleophilic amino acid residues in the peptide chain, such as tryptophan, methionine, and cysteine, leading to undesired side products.[7][8]

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively trapping the cation and preventing it from modifying the peptide.[7][8]

Quantitative Data on Scavenger Efficiency

The choice and concentration of scavengers are critical for obtaining a high-purity peptide. The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide.

| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | Target Peptide Purity (%) | Reference |

| 95% TFA / 5% H₂O | Variable, depends on sequence | |

| 95% TFA / 2.5% H₂O / 2.5% TIS | High | |

| 95% TFA / 5% Phenol | Moderate | |

| 95% TFA / 5% Thioanisole | Moderate | |

| Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5) | Very High |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocol: TFA-Mediated Cleavage and Deprotection

This protocol provides a general procedure for the final cleavage and deprotection of a peptide synthesized using the Fmoc/tBu strategy.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

Wash the peptidyl-resin thoroughly with DCM and methanol to remove any residual DMF.

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail by mixing TFA and the chosen scavengers in the desired ratio (e.g., 95% TFA, 2.5% water, 2.5% TIS). Prepare the mixture in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

-

Peptide Isolation and Washing:

-

Centrifuge the mixture to pellet the peptide precipitate.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleaved protecting groups.

-

-

Drying:

-

Dry the crude peptide pellet under vacuum to remove all traces of ether.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

-

A Significant Side Reaction: Aspartimide Formation

A major challenge associated with the use of Asp(OtBu) is the formation of a cyclic imide, known as aspartimide, during the basic conditions of Fmoc deprotection.[9][10] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[9][10] Aspartimide formation can lead to the formation of β-aspartyl peptides and racemization at the aspartic acid residue, resulting in difficult-to-separate impurities.[10]

Mitigating Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation:

-

Use of Bulky Protecting Groups: Replacing the tert-butyl ester with a bulkier ester group, such as 3-methylpent-3-yl (OMpe) or 3-ethyl-3-pentyl (OEpe), can sterically hinder the cyclization reaction.[11][12]

-

Modified Deprotection Conditions: Using a less basic deprotection cocktail (e.g., piperidine with the addition of a weak acid like formic acid) can reduce the rate of aspartimide formation.[13]

-

Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue preceding the aspartic acid can prevent the intramolecular cyclization.

Quantitative Comparison of Aspartate Protecting Groups in Preventing Aspartimide Formation

| Aspartate Protecting Group | Aspartimide Formation (%) in a Model Peptide (VKDGYI) | Reference |

| Fmoc-Asp(OtBu)-OH | High | [14] |

| Fmoc-Asp(OMpe)-OH | Reduced | [14] |

| Fmoc-Asp(OBno)-OH | Almost Undetectable | [14] |

OBno: 5-n-butyl-5-nonyl ester

Visualizing the Process: Workflows and Mechanisms

To better understand the role of the tert-butyl ester in peptide synthesis, the following diagrams illustrate the key workflows and chemical mechanisms.

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Caption: Mechanism of tert-butyl ester cleavage and cation scavenging.

Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.

Conclusion

The tert-butyl ester protecting group is an indispensable tool in the arsenal of the peptide chemist. Its robustness under basic conditions and lability in the presence of strong acids make it a cornerstone of the orthogonal Fmoc/tBu SPPS strategy. However, its use is not without challenges. A thorough understanding of the potential side reactions, such as the formation of tert-butyl cations during cleavage and aspartimide formation during Fmoc deprotection, is crucial for the synthesis of high-purity peptides. By employing appropriate scavenger cocktails and considering alternative protecting groups for problematic sequences, researchers can harness the power of the tert-butyl ester to successfully synthesize complex and therapeutically relevant peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.iris-biotech.de [media.iris-biotech.de]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

The Role and Orthogonality of the Tert-Butyl Group in Fmoc SPPS

An In-depth Technical Guide to the Stability of the Tert-Butyl Protecting Group in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and lability of the tert-butyl (tBu) protecting group, a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS). Understanding the nuances of tBu group stability is critical for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring the successful production of high-purity target peptides.

In Fmoc-based SPPS, the strategic use of orthogonal protecting groups is fundamental. The Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups, predominantly derived from tert-butyl alcohol.[1][2] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base, typically 20% piperidine in dimethylformamide (DMF), without affecting the tBu-protected side chains.[3]

The tBu group is primarily used to protect the side chains of:

-

Aspartic Acid (Asp) and Glutamic Acid (Glu) as tert-butyl esters.

-

Serine (Ser) , Threonine (Thr) , and Tyrosine (Tyr) as tert-butyl ethers.[1]

These tBu protecting groups remain intact throughout the iterative cycles of Fmoc deprotection and coupling. They are removed during the final step of SPPS, known as global deprotection, which involves cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

Factors Influencing Tert-Butyl Protecting Group Stability

While the Fmoc/tBu strategy is robust, the stability of the tBu group is not absolute and is influenced by several factors, particularly during the final TFA cleavage.

-

Acid Concentration: The rate of tBu group cleavage is highly dependent on the concentration of TFA. Higher TFA concentrations lead to faster and more complete deprotection. Conversely, lower TFA concentrations may result in incomplete removal of tBu groups, especially from Ser and Thr residues.[4]

-

Duration of Acid Exposure: Cleavage of tBu groups is a kinetic process. Insufficient reaction time in the TFA cleavage cocktail can lead to incomplete deprotection.

-

Temperature: Elevated temperatures can increase the rate of deprotection but may also promote side reactions.[4]

-

Nature of the Protected Amino Acid: The lability of the tBu group varies depending on whether it is part of an ester or an ether linkage. Tert-butyl esters (Asp, Glu) are generally more labile to acid than tert-butyl ethers (Ser, Thr, Tyr).[1]

-

Scavengers: The cleavage of the tBu group generates reactive tert-butyl cations (tBu+). These cations can lead to undesirable side reactions, most notably the S-tert-butylation of unprotected cysteine residues.[4] To prevent this, scavengers such as triisopropylsilane (TIS) and water are included in the cleavage cocktail to trap the tBu+ cations.[1]

Quantitative Data on Tert-Butyl Deprotection Kinetics

Precise, comparative kinetic data for the TFA-mediated deprotection of different tBu-protected amino acids is not extensively available in the literature. However, based on established chemical principles and qualitative observations, the following tables provide an illustrative representation of the expected deprotection profiles. This data is intended for comparative purposes to highlight the differential lability of tBu esters and ethers under varying TFA concentrations.

Table 1: Illustrative Deprotection Kinetics of Tert-Butyl Esters

| Amino Acid Derivative | TFA Concentration | Time (minutes) | % Deprotection (Illustrative) |

| Asp(OtBu) | 50% | 30 | 90 |

| 60 | >99 | ||

| 95% | 15 | >98 | |

| 30 | >99.9 | ||

| Glu(OtBu) | 50% | 30 | 88 |

| 60 | >99 | ||

| 95% | 15 | >97 | |

| 30 | >99.9 |

Table 2: Illustrative Deprotection Kinetics of Tert-Butyl Ethers

| Amino Acid Derivative | TFA Concentration | Time (minutes) | % Deprotection (Illustrative) |

| Tyr(tBu) | 50% | 60 | 85 |

| 120 | >95 | ||

| 95% | 30 | >98 | |

| 60 | >99.9 | ||

| Ser(tBu) | 50% | 60 | 70 |

| 120 | 90 | ||

| 95% | 60 | >95 | |

| 120 | >99 | ||

| Thr(tBu) | 50% | 60 | 65 |

| 120 | 88 | ||

| 95% | 60 | >94 | |

| 120 | >99 |

Common Side Reactions Associated with Tert-Butyl Groups

S-tert-butylation of Cysteine

The most significant side reaction involving the tBu group is the alkylation of the thiol side chain of cysteine by the tBu+ cation generated during TFA cleavage. This results in the formation of S-tert-butyl-cysteine, a modification that is often difficult to remove and can compromise the biological activity of the peptide.[4] The extent of this side reaction is influenced by the cleavage cocktail composition, temperature, and duration.

Table 3: Influence of Cleavage Cocktail on S-tert-butylation of Cysteine (Model Peptide)

| Cleavage Cocktail | Duration (hours) | Temperature (°C) | S-tert-butylation (%) |

| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 18.6 |

| TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | 21.3 |

| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 1 | 25 | 9.5 |

| TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, then TFA to 80% for 150 min | 3 | 25 | 3.9 |

Data adapted from a study on a model Cys-containing peptide. Actual values are sequence-dependent.[4]

Aspartimide Formation

Peptides containing Asp(OtBu) are susceptible to aspartimide formation, particularly when the following amino acid residue has a small side chain (e.g., Gly, Ser, Asn). This side reaction is initiated by the deprotonation of the backbone amide nitrogen, which can then attack the side-chain ester carbonyl, leading to a cyclic imide. This can occur during the basic conditions of Fmoc deprotection. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides upon ring-opening. The use of bulkier tert-butyl-based protecting groups has been shown to minimize this side reaction.

Experimental Protocols

Protocol for Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all tBu side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas for drying

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the tBu-protected residues present.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

HPLC Protocol for Monitoring Deprotection

Objective: To quantify the completeness of tBu group removal and identify any side products.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

Crude peptide sample dissolved in a suitable solvent (e.g., Solvent A)

Procedure:

-

Prepare a solution of the crude peptide at a concentration of approximately 1 mg/mL.

-

Inject the sample onto the HPLC column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 214 nm or 280 nm (for peptides containing aromatic residues).

-

Analyze the chromatogram. The main peak corresponds to the fully deprotected peptide. Peaks with longer retention times may indicate incomplete deprotection (as the tBu-protected peptide is more hydrophobic). The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da, which can be confirmed by mass spectrometry.[1]

Visualizations

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Caption: Logical relationship of tBu cation generation and scavenging during TFA cleavage.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern Fmoc/tBu SPPS, offering a robust and reliable means of side-chain protection. However, its stability is not absolute, and a thorough understanding of the factors influencing its cleavage is essential for successful peptide synthesis. By carefully considering the choice of cleavage cocktail, reaction time, and the use of appropriate scavengers, researchers can minimize side reactions and obtain high-purity peptides. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide research.

References

A Technical Guide to the Application of tert-Butyl 2-(ethylamino)acetate for the Introduction of N-ethylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted glycine derivatives, such as N-ethylglycine, are pivotal building blocks in medicinal chemistry and drug development. Their incorporation into peptide backbones can enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis and application of tert-butyl 2-(ethylamino)acetate, a key intermediate for introducing the N-ethylglycine moiety into peptide sequences. This document details a plausible synthetic protocol, its integration into solid-phase peptide synthesis (SPPS) workflows, and relevant quantitative data.

Introduction

The modification of peptide therapeutics to enhance their drug-like properties is a cornerstone of modern pharmaceutical development. N-alkylation of the peptide backbone is a widely employed strategy to confer resistance to enzymatic degradation and to fine-tune receptor binding affinity and selectivity. N-ethylglycine, a simple N-alkylated amino acid, has emerged as a valuable component in the design of peptide mimetics and therapeutic peptides.

This guide focuses on the use of this compound as a practical and efficient precursor for the incorporation of N-ethylglycine. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily cleaved under acidic conditions, making it compatible with standard peptide synthesis strategies.

Synthesis of this compound

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the primary amine, ethylamine, acts as the nucleophile, and tert-butyl bromoacetate is the electrophilic alkylating agent. To minimize the common side reaction of over-alkylation, which would lead to the formation of diethylaminoacetate, a significant excess of ethylamine is typically used.

Experimental Protocol

Materials:

-

Ethylamine (2.0 M solution in THF or ethanol)

-

tert-Butyl bromoacetate

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of ethylamine in anhydrous ethanol (or THF) is prepared. A significant molar excess of ethylamine (e.g., 5-10 equivalents) relative to tert-butyl bromoacetate is used.

-

The solution is cooled in an ice bath.

-

tert-Butyl bromoacetate (1.0 equivalent) is added dropwise to the stirred ethylamine solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess ethylamine are removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions.

| Parameter | Value | Reference/Analogy |

| Reagents | ||

| Ethylamine (2M in EtOH) | 5.0 eq | Inferred from similar amine alkylations |

| tert-Butyl bromoacetate | 1.0 eq | Limiting Reagent |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol | Common solvent for amine alkylations |

| Temperature | 0 °C to Room Temperature | Standard conditions for SN2 reactions |

| Reaction Time | 12 - 24 hours | Typical for complete conversion |

| Work-up & Purification | ||

| Extraction Solvent | Diethyl ether | Standard for organic product isolation |

| Purification Method | Vacuum Distillation | For liquid products of this volatility |

| Expected Yield | 60 - 80% | Based on analogous syntheses |

| Physical Properties | ||

| Boiling Point | 190.7 ± 23.0 °C at 760 mmHg | [1] |

| CAS Number | 172317-17-8 | [1] |

Introduction of N-ethylglycine into Peptides

This compound is a valuable building block for the incorporation of N-ethylglycine into a growing peptide chain using solid-phase peptide synthesis (SPPS). The general workflow involves the coupling of the N-protected amino acid to the free amine of the resin-bound peptide, followed by deprotection of the newly added amino acid to allow for the next coupling cycle.

Workflow for SPPS Incorporation

The following diagram illustrates the general workflow for incorporating an N-protected amino acid, such as Fmoc-N-ethylglycine (derived from this compound), into a peptide chain using Fmoc/tBu chemistry.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol for Coupling

Prior to its use in SPPS, the synthesized this compound must be N-protected, typically with an Fmoc group, and the tert-butyl ester must be cleaved to yield the free carboxylic acid.

Step 1: N-Fmoc Protection and t-Butyl Ester Cleavage (Preparation of Fmoc-N-ethylglycine)

-

N-Fmoc Protection: this compound is reacted with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., sodium bicarbonate or DIPEA) in a suitable solvent (e.g., dioxane/water or DCM).

-

t-Butyl Ester Cleavage: The resulting Fmoc-N-ethylglycine tert-butyl ester is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to selectively remove the tert-butyl protecting group and yield the free carboxylic acid, Fmoc-N-ethylglycine.

Step 2: Solid-Phase Peptide Synthesis Coupling

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-N-ethylglycine

-

Coupling reagent (e.g., HATU, HBTU, HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., DMF, DCM)

Procedure:

-

The resin-bound peptide is swelled in DMF.

-

The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

-

The resin is thoroughly washed with DMF and DCM to remove piperidine and byproducts.

-

In a separate vessel, Fmoc-N-ethylglycine (e.g., 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

The activated Fmoc-N-ethylglycine solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature.

-

The resin is then washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid.

Quantitative Data for SPPS

The following table provides typical quantitative parameters for the coupling step in solid-phase peptide synthesis.

| Parameter | Typical Value | Notes |

| Reagents | ||

| Fmoc-N-ethylglycine | 3 - 5 equivalents | Relative to resin loading |

| Coupling Reagent (e.g., HATU) | 3 - 5 equivalents | |

| Base (e.g., DIPEA) | 6 - 10 equivalents | |

| Reaction Conditions | ||

| Solvent | DMF | Standard for SPPS |

| Temperature | Room Temperature | |

| Coupling Time | 1 - 2 hours | Can be optimized |

| Monitoring | ||

| Completion Test | Kaiser Test (negative) | Indicates free primary amines are consumed |

| Expected Coupling Efficiency | > 99% | For standard couplings |

Logical Relationships in Synthesis and Application

The following diagram illustrates the logical progression from starting materials to the final peptide containing an N-ethylglycine residue.

References

Solubility of tert-Butyl 2-(ethylamino)acetate in Organic Solvents: An In-depth Technical Guide

An extensive search for quantitative data on the solubility of tert-Butyl 2-(ethylamino)acetate in various organic solvents did not yield specific experimental values or detailed protocols for its determination within publicly available scientific literature and chemical databases. The information available primarily pertains to structurally related but distinct compounds, such as tert-butyl acetate and Ethyl 2-(tert-butylamino)acetate. While these molecules share functional groups, the specific arrangement of the tert-butyl and ethyl groups significantly influences their physicochemical properties, including solubility. Therefore, direct extrapolation of solubility data from these analogs to this compound would be scientifically inaccurate.

This guide, therefore, outlines the general principles and established methodologies for determining the solubility of a compound like this compound, providing a framework for researchers and drug development professionals to conduct such an experimental investigation.

General Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, which possesses both a polar secondary amine group and a relatively nonpolar tert-butyl ester group, its solubility profile is expected to be complex and highly dependent on the nature of the organic solvent.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The ethylamino group can form hydrogen bonds with protic polar solvents, which would contribute favorably to its solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The tert-butyl group, being bulky and nonpolar, will interact favorably with nonpolar solvents through van der Waals forces.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and may offer a balance of interactions, potentially leading to good solubility.

Experimental Protocols for Solubility Determination

The following are standard experimental methodologies that can be employed to quantitatively determine the solubility of this compound.

Isothermal Equilibrium Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, the stirring is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method is highly specific and accurate for quantifying the analyte.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an effective quantification method.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured. This method is simpler but may be less accurate.

-

-

Data Reporting: The solubility is typically expressed in units of mg/mL, g/L, or mol/L at the specified temperature.

Polythermal Method (Dynamic Method)

This method involves determining the temperature at which a solution of a known concentration becomes saturated upon cooling or a suspension becomes clear upon heating.

Methodology:

-

Sample Preparation: A series of samples with known concentrations of this compound in the chosen solvent are prepared in sealed tubes.

-

Heating and Cooling Cycles: The samples are slowly heated until all the solid dissolves, and then slowly cooled while being stirred. The temperature at which the first crystals appear (the cloud point) is recorded. Alternatively, a suspension of known composition is heated until a clear solution is formed, and this temperature is recorded.

-

Data Analysis: By repeating this for several concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Caption: Logical workflow for the experimental determination of solubility.

Expected Data Presentation

While no specific data was found, a properly conducted study would yield a data table summarizing the solubility of this compound in various organic solvents at a specified temperature. An example of how such data should be structured is provided below.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (g/L) |

| Protic Polar | Methanol | 32.7 | Experimental Value |

| Ethanol | 24.5 | Experimental Value | |

| Aprotic Polar | Acetonitrile | 37.5 | Experimental Value |

| Acetone | 20.7 | Experimental Value | |

| Ethyl Acetate | 6.0 | Experimental Value | |

| Dichloromethane | 9.1 | Experimental Value | |

| Nonpolar | Toluene | 2.4 | Experimental Value |

| Hexane | 1.9 | Experimental Value |

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptidomimetics Using tert-Butyl 2-(ethylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer significant advantages in drug discovery, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity. One versatile building block for the synthesis of certain peptidomimetics, particularly N-substituted glycine oligomers (peptoids), is tert-Butyl 2-(ethylamino)acetate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-ethylglycine-containing peptidomimetics. The protocols described herein cover both solid-phase and solution-phase methodologies.

Peptoids are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural modification confers remarkable resistance to proteolytic degradation, a major advantage over natural peptides. The synthesis of peptoids is modular and straightforward, allowing for the incorporation of a diverse range of side chains.

Applications of this compound in Peptidomimetic Synthesis

This compound serves as a key precursor for the introduction of N-ethylglycine units into a peptidomimetic sequence. The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. The ethylamino group provides the N-substitution characteristic of this class of peptoids.

There are two primary synthetic strategies where this building block is applicable:

-

Solid-Phase Peptoid Synthesis (Submonomer Method): In this widely used method, the peptoid is assembled on a solid support in a stepwise manner. This compound can be used to prepare the corresponding N-ethylglycine monomer, which is then incorporated into the growing peptoid chain.

-

Solution-Phase Synthesis (e.g., Ugi Multicomponent Reaction): The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides, which are themselves peptidomimetics. This compound can potentially be used as the amine component in this reaction, leading to the formation of complex peptidomimetic structures in a single step.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of peptidomimetics using methods relevant to the application of this compound.

Table 1: Representative Yields for Solid-Phase Peptoid Synthesis (Submonomer Method)

| Peptoid Sequence | Scale (mmol) | Resin | Coupling Efficiency (per step) | Overall Yield (%) | Purity (%) | Reference |

| Ac-(N-ethylglycine)₃-NH₂ | 0.1 | Rink Amide | >98% | 75 | >95 | Adapted from[1][2] |

| Ac-(N-ethylglycine)₅-NH₂ | 0.1 | Rink Amide | >98% | 68 | >95 | Adapted from[1][2] |

| Ac-(N-benzylglycine)₃-NH₂ | 0.1 | Rink Amide | >98% | 72 | >95 | Adapted from[1][2] |

Table 2: Representative Yields for Ugi Four-Component Reaction

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Yield (%) | Purity (%) | Reference |

| Isobutyraldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 | >98 | Adapted from[3] |

| Benzaldehyde | Ethylamine | Benzoic Acid | Cyclohexyl isocyanide | 82 | >98 | Adapted from[3] |

| Formaldehyde | N-ethylglycine tert-butyl ester | Acetic Acid | Benzyl isocyanide | 78 | >95 | Hypothetical, based on[3] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Ethylglycine Peptoid (Submonomer Method)

This protocol describes the manual synthesis of a tri-peptoid, Ac-(N-ethylglycine)₃-NH₂, on a Rink Amide resin.

Materials:

-

Rink Amide resin (0.5-0.7 mmol/g loading)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethylamine (as a solution in THF or as hydrochloride salt with a base)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (e.g., 100 mg, 0.05 mmol) in DMF in a fritted syringe for 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Acylation Step (Monomer 1):

-

Dissolve bromoacetic acid (5 eq) and DIC (5 eq) in DMF.

-

Add the solution to the resin and shake for 30 minutes at room temperature.

-

Wash the resin with DMF (5x).

-

-

Nucleophilic Displacement (Monomer 1):

-

Add a solution of ethylamine (20 eq) in DMF to the resin.

-

Shake for 2 hours at room temperature.

-

Wash the resin with DMF (5x).

-

-

Repeat for Subsequent Monomers: Repeat steps 3 and 4 for the desired number of cycles (in this case, two more times to obtain a trimer).

-

N-terminal Acetylation:

-

After the final displacement step, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Shake for 30 minutes.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours.

-

Filter the solution and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

-

Dry the crude product and purify by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Protocol 2: Solution-Phase Synthesis via Ugi Four-Component Reaction

This protocol describes a general procedure for an Ugi reaction that could be adapted to use this compound as the amine component.

Materials:

-

Aldehyde (e.g., isobutyraldehyde, 1 mmol)

-

Amine (e.g., this compound, 1 mmol)

-

Carboxylic acid (e.g., acetic acid, 1 mmol)

-

Isocyanide (e.g., tert-butyl isocyanide, 1 mmol)

-

Methanol (solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the aldehyde (1 eq) in methanol, add the amine (1 eq). Stir the mixture at room temperature for 30 minutes to form the imine.

-

Addition of Components: Add the carboxylic acid (1 eq) and the isocyanide (1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-